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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

Cat. No.: B1415055 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-
3-ol

Introduction: Unveiling a Key Synthetic Intermediate
2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative that serves as a valuable

intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a

chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific

reactivity profile, making it a crucial building block for researchers in medicinal chemistry and

agrochemical development.[1][2] Professionals in these fields frequently utilize such

halogenated heterocycles to construct novel compounds with potential biological activity,

including those targeting the central nervous system or possessing antibacterial and antifungal

properties.[1][3]

This guide offers a comprehensive overview of the essential physicochemical properties of 2-
Chloro-5-methylpyridin-3-ol. As a senior application scientist, the objective is not merely to

present data but to provide a cohesive narrative that explains the "why" behind the numbers

and protocols. We will delve into the compound's structural characteristics, spectroscopic

signature, and safe handling procedures. Furthermore, this document outlines a self-validating

analytical workflow designed to ensure the identity, purity, and quality of the material, a critical

process for any rigorous drug development or research program.

Core Molecular and Physical Properties
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A complete understanding of a chemical entity begins with its fundamental identifiers and

physical characteristics. These data points are foundational for everything from reaction

stoichiometry calculations to predicting its behavior in various solvent systems.

Compound Identification
The following table summarizes the key identifiers for 2-Chloro-5-methylpyridin-3-ol.

Identifier Value Source

CAS Number 910649-59-1 [4]

Molecular Formula C₆H₆ClNO [4][5]

Molecular Weight 143.57 g/mol [4]

InChI
1S/C6H6ClNO/c1-4-2-

5(9)6(7)8-3-4/h2-3,9H,1H3
[4][5]

InChIKey
XEDIIPSWUBXIAY-

UHFFFAOYSA-N
[4][5]

SMILES String Cc1cnc(Cl)c(O)c1 [4][5]

MDL Number MFCD09839272 [4]

Physicochemical Data
The compound's physical state, solubility, and storage conditions are critical for its practical

application in a laboratory setting.

Property Value Source

Physical Form Solid

Predicted XlogP 1.8 [5][6]

Storage Temperature 4°C, stored under nitrogen

Purity Typically ≥98%
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The predicted XlogP value of 1.8 suggests that the molecule has a moderate degree of

lipophilicity, indicating it will be sparingly soluble in water but should exhibit good solubility in

common organic solvents like dichloromethane, ethyl acetate, and methanol. The requirement

for refrigerated storage under an inert nitrogen atmosphere points to potential sensitivity to

oxidation or degradation at ambient temperatures.

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for

unambiguous structural confirmation and purity assessment. While a complete experimental

dataset for 2-Chloro-5-methylpyridin-3-ol is not publicly available, we can infer its expected

spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different hydrogen environments:

A singlet for the methyl (CH₃) protons, likely in the range of 2.2-2.4 ppm.

Two distinct signals for the aromatic protons on the pyridine ring. Based on the structure,

these would be at positions 4 and 6. Their chemical shifts would likely appear between 7.0

and 8.5 ppm.

A broad singlet for the hydroxyl (OH) proton, the chemical shift of which is highly

dependent on solvent and concentration but could range from 5.0 to 10.0 ppm.

For a related compound, 2-Chloro-5-methylpyridine, the reported ¹H NMR signals are at

8.18, 7.45, 7.13, and 2.27 ppm.[7] The introduction of a hydroxyl group at the 3-position in

our target molecule would be expected to influence the chemical shifts of the adjacent ring

protons due to its electron-donating character.

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the

six carbon atoms in the molecule.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Expected Molecular Ion: For 2-Chloro-5-methylpyridin-3-ol (C₆H₆ClNO), the mass

spectrometer would detect a molecular ion peak [M]⁺. Due to the natural isotopic abundance

of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is

expected:

[M]⁺ peak at m/z ≈ 143.01 (for the ³⁵Cl isotope).

[M+2]⁺ peak at m/z ≈ 145.01 (for the ³⁷Cl isotope) with approximately one-third the

intensity of the [M]⁺ peak.

Predicted Data: The predicted monoisotopic mass is 143.0138 Da.[5] Predicted adducts

include [M+H]⁺ at m/z 144.02108 and [M+Na]⁺ at m/z 166.00302.[5]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

vibrational frequencies. Key expected absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000

cm⁻¹ (methyl).

C=C and C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Synthesis and Reactivity Insights
While specific synthesis routes for 2-Chloro-5-methylpyridin-3-ol are proprietary, the

synthesis of its parent compound, 2-chloro-5-methylpyridine, provides valuable context. A
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common industrial method involves the diazotization of 2-amino-5-methylpyridine followed by a

Sandmeyer-type reaction.

A patented method describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric

acid, saturating with HCl gas, and then reacting with nitric acid and thionyl chloride to yield the

product.[8] This highlights the robust chemical transformations required to produce these

intermediates.

The reactivity of 2-Chloro-5-methylpyridin-3-ol is governed by its functional groups:

The chloro group is a leaving group, susceptible to nucleophilic aromatic substitution.

The hydroxyl group can be deprotonated to form a phenoxide-like species, act as a

nucleophile, or be converted into other functional groups.

The pyridine nitrogen is basic and can be protonated or alkylated.

Safety, Handling, and Storage
Proper handling is paramount when working with reactive chemical intermediates. 2-Chloro-5-
methylpyridin-3-ol is classified as hazardous.

Hazard Identification
Signal Word: Danger[4]

Hazard Statements:

H302: Harmful if swallowed.[4]

H318: Causes serious eye damage.[4]

H411: Toxic to aquatic life with long lasting effects.[4]

Recommended Handling and PPE
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9]
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Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent

skin exposure.[9][10]

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved

respirator.[10]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[10]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] As

noted, refrigerated storage at 4°C under a nitrogen atmosphere is recommended for

maintaining long-term stability.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[10][11] Avoid release to the

environment.[11]

A Self-Validating Analytical Workflow
To ensure the quality of a research compound, a multi-step analytical workflow is essential.

Each step validates the findings of the others, creating a robust and trustworthy

characterization package.
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Phase 1: Purity & Identity Screening

Phase 2: In-depth Structural Elucidation

Phase 3: Final Data Synthesis

Sample Receipt
(2-Chloro-5-methylpyridin-3-ol)

Purity Assessment
(RP-HPLC with UV-Vis)

Inject aliquot

Identity Confirmation
(LC-MS)

Analyze peak of interest

Structural Confirmation
(¹H and ¹³C NMR)

Proceed if MW matches
and purity >95%

Functional Group Analysis
(FT-IR)

Confirm connectivity

Certificate of Analysis
(Covers Purity, Identity, Structure)

Compile all data
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Structural Features

Physicochemical Properties

2-Chloro-5-methylpyridin-3-ol
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Chloro (-Cl) Group

Pyridine Ring System

Aqueous Solubility
(Hydrogen Bonding)

Acidity/Basicity
(pKa)

Chemical Reactivity
(Nucleophilic Substitution Site)

Lipophilicity
(logP)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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